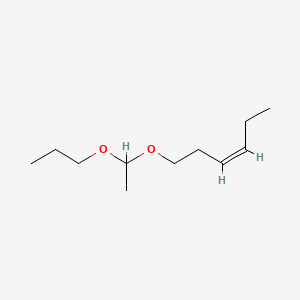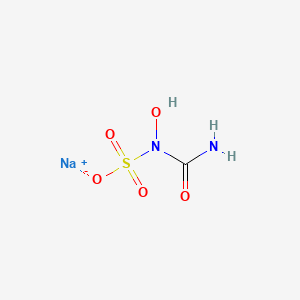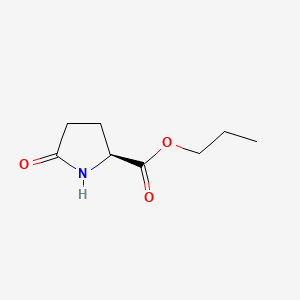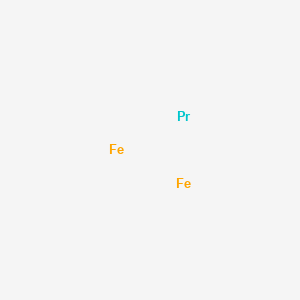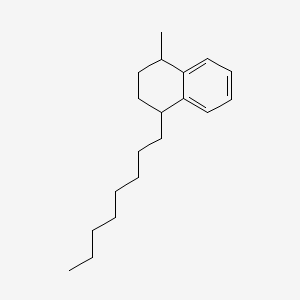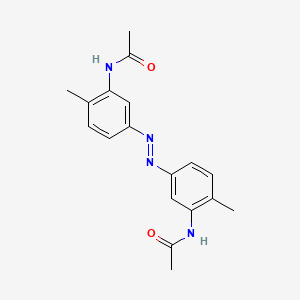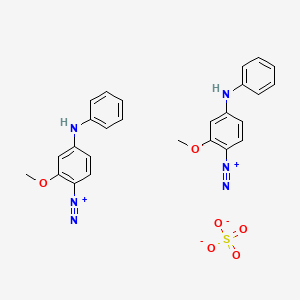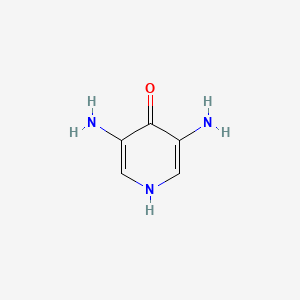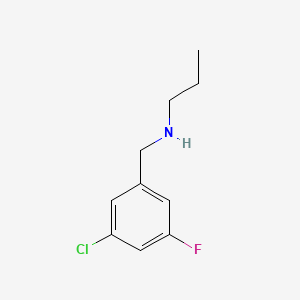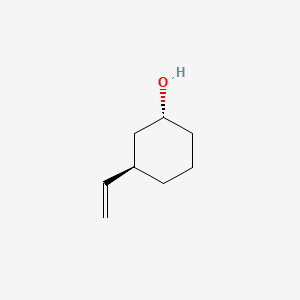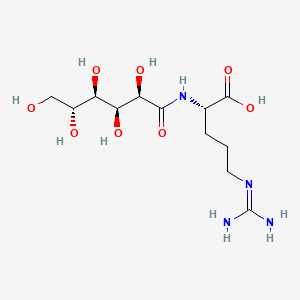
N-D-Gluconoyl-L-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-D-Gluconoyl-L-arginine is a compound with the molecular formula C12H24N4O8 and a molecular weight of 352.34 g/mol It is a derivative of L-arginine, where the amino group of L-arginine is conjugated with gluconic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-D-Gluconoyl-L-arginine typically involves the reaction of L-arginine with gluconic acid or its derivatives. The reaction conditions often include the use of solvents such as water or methanol and may require catalysts to facilitate the conjugation process . The reaction is usually carried out at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, involving steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-D-Gluconoyl-L-arginine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different gluconic acid derivatives, while reduction can lead to modified arginine derivatives .
Applications De Recherche Scientifique
N-D-Gluconoyl-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, including its interactions with enzymes and other biomolecules.
Mécanisme D'action
The mechanism of action of N-D-Gluconoyl-L-arginine involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the modulation of nitric oxide production through the nitric oxide synthase pathway. This interaction can influence various physiological processes, including vasodilation and immune response . The compound may also affect other pathways related to amino acid metabolism and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: A precursor to N-D-Gluconoyl-L-arginine, involved in nitric oxide production and various metabolic processes.
L-Citrulline: Another amino acid related to arginine metabolism, often studied for its role in nitric oxide synthesis.
Agmatine: A derivative of arginine, known for its potential neuroprotective and cardiovascular benefits.
Uniqueness
This compound is unique due to its specific conjugation with gluconic acid, which imparts distinct chemical and biological properties. This conjugation enhances its stability and solubility, making it suitable for various applications that other similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
94231-89-7 |
|---|---|
Formule moléculaire |
C12H24N4O8 |
Poids moléculaire |
352.34 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O8/c13-12(14)15-3-1-2-5(11(23)24)16-10(22)9(21)8(20)7(19)6(18)4-17/h5-9,17-21H,1-4H2,(H,16,22)(H,23,24)(H4,13,14,15)/t5-,6+,7+,8-,9+/m0/s1 |
Clé InChI |
ANELGYUYJOPIPJ-JTPBWFLFSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


